![molecular formula C29H23NO4 B1341367 2'-(((((9H-芴-9-基)甲氧基)羰基)氨基)甲基)-[1,1'-联苯]-2-羧酸 CAS No. 946716-21-8](/img/structure/B1341367.png)

2'-(((((9H-芴-9-基)甲氧基)羰基)氨基)甲基)-[1,1'-联苯]-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

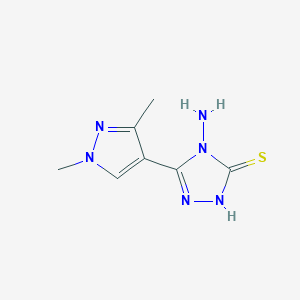

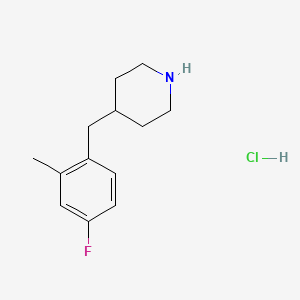

The compound 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic molecule that likely serves as a building block in synthetic chemistry. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests its utility in peptide synthesis, where it is commonly used to protect amino groups during the coupling of amino acid residues. The biphenyl moiety could contribute to the rigidity and planarity of the molecule, potentially affecting its binding properties.

Synthesis Analysis

The synthesis of molecules containing the fluorenylmethoxycarbonyl group can be intricate, involving multiple steps to ensure the correct attachment of the Fmoc group to the desired molecular scaffold. In the context of the provided papers, while there is no direct synthesis of the compound , the methodologies described could be relevant. For instance, the synthesis of N-alkylhydroxylamines with the Fmoc group as described in paper involves a K2CO3-catalyzed N-alkylation, which could be a step in the synthesis of the target compound. This step is crucial for introducing the Fmoc-protected amino group into the molecule.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of the Fmoc group and a biphenyl system. The Fmoc group is a bulky, aromatic moiety that can influence the overall conformation and reactivity of the molecule. The biphenyl system, consisting of two phenyl rings connected by a single bond, can allow for a certain degree of rotational freedom, which might be restricted due to steric hindrance from the Fmoc group and the additional carboxylic acid functionality.

Chemical Reactions Analysis

The Fmoc group is known for its role in protecting the amino group during peptide synthesis, and it can be removed under basic conditions, typically using piperidine. The biphenyl carboxylic acid moiety could be involved in various chemical reactions, such as coupling reactions to extend the molecule or to introduce additional functional groups. The specific reactivity of the compound would depend on the other substituents present and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The Fmoc group is non-polar and hydrophobic, which could affect the solubility of the compound in various solvents. The carboxylic acid group, on the other hand, is polar and can participate in hydrogen bonding, potentially increasing the compound's solubility in polar solvents. The molecule's stability, melting point, and reactivity would be determined by the interplay between these functional groups and the overall molecular architecture.

科学研究应用

肽合成

该化合物通常与Fmoc (9H-芴-9-基甲氧基羰基)保护基相关,是固相肽合成的基石。关键步骤是非对映选择性酰胺甲基化,它用于制备N-Fmoc-保护的β2-均一氨基酸,这对β-肽的固相合成至关重要。该方法促进了Fmoc-β2hXaa-OH的大规模制备,表明其在肽研究和药物开发中的重要作用(Šebesta & Seebach,2003)。

固相合成接头

已经报道了基于苯芴基部分的新型接头的合成和在固相合成中的应用。与标准三苯甲基树脂相比,这些接头表现出更高的酸稳定性,并允许在TFA处理后固定和随后高产、高纯度释放羧酸和胺(Bleicher、Lutz和Wuethrich,2000)。

自组装结构

对Fmoc修饰的脂肪族不带电单氨基酸形成的自组装结构的研究表明,这些化合物可以在不同条件下形成各种形态,例如花状和管状结构。这为设计具有纳米技术和材料科学潜在应用的新型自组装结构开辟了途径(Gour等人,2021)。

荧光团开发

一种新型荧光团6-甲氧基-4-喹啉酮,衍生于相关化合物的氧化产物,在宽范围的pH水性介质中表现出强荧光。其稳定性和荧光特性使其成为生物医学分析和荧光标记试剂的极佳候选者(Hirano等人,2004)。

化学反应性研究

对芴体系中硫原子和甲氧基羰基之间的分子内相互作用的研究表明,它显着影响化学反应性。这项研究提供了对分子结构的复杂行为及其对合成化学意义的见解(Nakanishi等人,1986)。

作用机制

Target of Action

Fmoc (9h-fluoren-9-ylmethoxycarbonyl) compounds are generally used in peptide synthesis . They are known to protect amino groups during the synthesis process .

Mode of Action

The Fmoc group in 2’-(Fmoc-aminomethyl)-biphenyl-2-carboxylic acid acts as a protective group for amines and amino acids during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process . The Fmoc group can be selectively removed under mildly basic conditions, allowing for the controlled addition of amino acids in peptide synthesis .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective protection and deprotection of amino groups, enabling the controlled assembly of peptides .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product .

Result of Action

The result of the action of 2’-(Fmoc-aminomethyl)-biphenyl-2-carboxylic acid is the successful synthesis of peptides with a specific sequence of amino acids . The Fmoc group allows for the selective protection and deprotection of amino groups, enabling the controlled assembly of peptides .

Action Environment

The action of 2’-(Fmoc-aminomethyl)-biphenyl-2-carboxylic acid is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound . For instance, the Fmoc group can be selectively removed under mildly basic conditions .

安全和危害

属性

IUPAC Name |

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23NO4/c31-28(32)26-16-8-7-11-21(26)20-10-2-1-9-19(20)17-30-29(33)34-18-27-24-14-5-3-12-22(24)23-13-4-6-15-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDFSBJCAJQPNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)